molecular formula C12H17NO2 B11763959 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol

3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol

Cat. No.: B11763959
M. Wt: 207.27 g/mol
InChI Key: UHUUGMMUEVKOBL-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol is an organic compound with the molecular formula C12H17NO2 It is a member of the azetidin-3-ol family, characterized by the presence of a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a halogenated phenyl group can undergo nucleophilic substitution with an azetidine derivative.

    Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be performed using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or aromatic compounds.

Scientific Research Applications

3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the methoxy and dimethyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)azetidin-3-ol: Lacks the dimethyl groups, which may affect its chemical and biological properties.

    3-(4,6-Dimethylphenyl)azetidin-3-ol: Lacks the methoxy group, which may influence its reactivity and interactions.

    3-(2-Methoxy-4-methylphenyl)azetidin-3-ol: Contains only one methyl group, potentially altering its properties.

Uniqueness

3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol is unique due to the presence of both methoxy and dimethyl groups, which enhance its chemical stability and biological activity

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-methoxy-4,6-dimethylphenyl)azetidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-8-4-9(2)11(10(5-8)15-3)12(14)6-13-7-12/h4-5,13-14H,6-7H2,1-3H3

InChI Key

UHUUGMMUEVKOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C2(CNC2)O)C

Origin of Product

United States

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